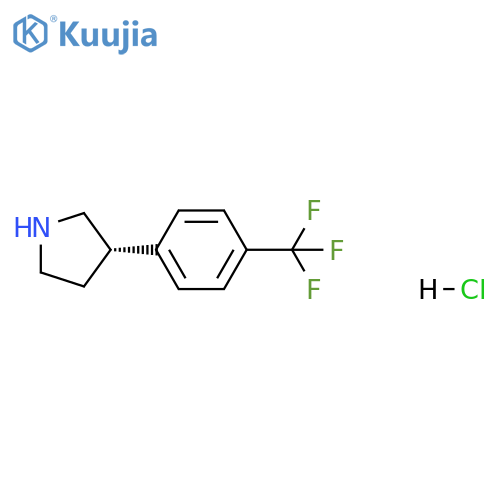Cas no 1356489-15-0 ((S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL)

1356489-15-0 structure
商品名:(S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL
CAS番号:1356489-15-0
MF:C11H13ClF3N
メガワット:251.675832509995
CID:5150022
(S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL 化学的及び物理的性質
名前と識別子
-
- (S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL
-
- インチ: 1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H/t9-;/m1./s1
- InChIKey: SZXUAAODEDSBMB-SBSPUUFOSA-N
- ほほえんだ: N1CC[C@@H](C2=CC=C(C(F)(F)F)C=C2)C1.[H]Cl
計算された属性
- せいみつぶんしりょう: 251.069
- どういたいしつりょう: 251.069
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 206
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12A^2
(S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM500506-1g |
(S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidinehydrochloride |
1356489-15-0 | 97% | 1g |
$967 | 2023-01-01 |
(S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
1356489-15-0 ((S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL) 関連製品
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
